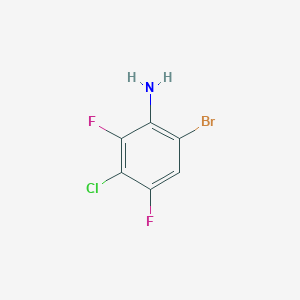

6-Bromo-3-chloro-2,4-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromo-3-chloro-2,4-difluoroaniline

This technical guide outlines a proposed synthetic pathway for this compound, a halogenated aniline with potential applications as a key building block in the synthesis of pharmaceutical and agrochemical compounds. Due to the limited availability of a direct, published synthesis route, this guide proposes a scientifically plausible pathway based on established methodologies for the synthesis of structurally related compounds.

Proposed Synthesis Overview

The proposed synthesis of this compound commences with the commercially available starting material, 3-chloro-2,4-difluoroaniline. The key transformation involves the regioselective bromination of this precursor. The strong ortho-, para-directing effect of the amino group is anticipated to direct the incoming bromine atom to the C6 position, which is para to the amino group and sterically accessible.

Experimental Protocol

This section provides a detailed experimental protocol for the proposed synthesis of this compound. The protocol is adapted from established procedures for the bromination of similar aniline derivatives.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Chloro-2,4-difluoroaniline | ≥98% | Commercially Available |

| Bromine | Reagent Grade | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Sodium Thiosulfate | ACS Grade | Commercially Available |

| Sodium Bicarbonate | ACS Grade | Commercially Available |

| Dichloromethane | HPLC Grade | Commercially Available |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

2.2. Procedure: Bromination of 3-Chloro-2,4-difluoroaniline

-

In a well-ventilated fume hood, dissolve 3-chloro-2,4-difluoroaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the bromine disappears.

-

Carefully neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key quantitative data for the starting material and the target product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3-Chloro-2,4-difluoroaniline | C₆H₄ClF₂N | 163.55 | 39927-41-4 | ≥98% |

| This compound | C₆H₃BrClF₂N | 242.45 | 201849-12-9 | ≥97%[1] |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Caption: Proposed synthesis of this compound.

Safety Precautions

-

This synthesis involves the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Disclaimer: This document provides a proposed synthesis pathway based on chemical principles and related literature. The experimental protocol should be considered a starting point and may require optimization. All laboratory work should be conducted with appropriate safety measures in place.

References

An In-depth Technical Guide to 6-Bromo-3-chloro-2,4-difluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-2,4-difluoroaniline is a polyhalogenated aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides a versatile scaffold for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple, distinct halogen atoms allows for selective functionalization, while the fluorine substituents can significantly modulate the physicochemical and pharmacological properties of derivative compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the known physicochemical properties, plausible synthetic and analytical methodologies, and key applications of this compound, with a focus on its emerging role in the synthesis of targeted therapeutics like kinase inhibitors.

Physicochemical Properties

This compound is a solid compound at room temperature, soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane[1]. It is generally stable under standard conditions but may be sensitive to extreme pH or temperatures[1]. While an experimentally determined melting point is not widely reported in peer-reviewed literature, data from structurally similar compounds suggest a likely melting point in the range of 40-70°C. Key physicochemical and computed properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 201849-12-9 | [2][3][4] |

| Molecular Formula | C₆H₃BrClF₂N | [2][3][4] |

| Molecular Weight | 242.45 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-bromo-5-chloro-4,6-difluoroaniline, 6-Bromo-3-chloro-2,4-difluorobenzenamine | [2][3][5] |

| Boiling Point | 252 °C (Predicted) | [5] |

| Density | 1.890 g/cm³ (Predicted) | [5] |

| Flash Point | 106 °C (Predicted) | [5] |

| LogP (Computed) | 2.8 - 2.96 | [2][3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 1 (N atom) | [2][3] |

| Purity (Commercial) | ≥97% | [3] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not extensively published. However, based on established methodologies for analogous polyhalogenated anilines, a plausible synthetic route and analytical workflow can be outlined.

Proposed Synthesis Pathway

The synthesis of this molecule can be envisioned as a multi-step process involving halogenation, nitration, fluorination, and reduction reactions, starting from commercially available precursors. The following workflow is a generalized protocol adapted from literature on similar compounds[1][6][7].

Caption: Proposed multi-step synthesis workflow for this compound.

Methodology:

-

Nitration and Chlorination: 1,2-Difluorobenzene is first nitrated to introduce a nitro group, which then directs the subsequent electrophilic chlorination to the desired position, yielding 1-chloro-2,4-difluoro-5-nitrobenzene.

-

Reduction: The nitro group of the intermediate is reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to form 5-chloro-2,4-difluoroaniline[6].

-

Bromination: The final step involves the regioselective bromination of the aniline derivative. The amino group activates the aromatic ring, directing the bromine atom to the ortho position, yielding the final product. N-Bromosuccinimide (NBS) is a common reagent for such transformations[8].

Purification and Analysis

-

Purification: The crude product would typically be purified using extraction to remove inorganic salts, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel. For higher purity, high vacuum distillation may be employed[6].

-

Analysis & Characterization: The identity and purity of the final compound would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show a singlet for the aromatic proton and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Expected to show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.

-

¹⁹F NMR: Expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with complex splitting due to F-F and F-H coupling.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-X (C-Br, C-Cl, C-F) stretching vibrations in the fingerprint region.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group can act as a nucleophile in reactions to form amides, sulfonamides, or participate in coupling reactions to build larger molecular scaffolds. The bromine atom is particularly valuable as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Role as a Kinase Inhibitor Building Block

A primary application of this and structurally related anilines is in the synthesis of small-molecule kinase inhibitors[6]. Many FDA-approved kinase inhibitors feature a substituted aniline moiety that binds within the ATP-binding pocket of the target enzyme. The specific halogenation pattern of this compound is highly valuable for developing inhibitors targeting key Receptor Tyrosine Kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical drivers in many cancers[9][10].

Caption: Role of this compound in kinase inhibitor synthesis.

The aniline derivative is typically coupled with a heterocyclic core (such as a quinazoline or pyrrolo[2,3-d]pyrimidine) to generate the final inhibitor scaffold. The aniline portion often serves as the "hinge-binding" element, forming crucial hydrogen bonds within the kinase active site[9].

Mechanism of Action: Inhibition of RTK Signaling

RTKs are cell surface receptors that, upon binding to their specific ligands (e.g., EGF or VEGF), dimerize and auto-phosphorylate their intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways (such as the RAS-RAF-MEK-ERK pathway) that regulate critical cellular processes like proliferation, survival, and angiogenesis. In many cancers, these pathways are aberrantly activated.

Kinase inhibitors synthesized from precursors like this compound are designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade.

Caption: Simplified mechanism of RTK signaling inhibition by a derived drug molecule.

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure offers multiple reactive sites for building molecular complexity, and the incorporated fluorine atoms provide a means to fine-tune the properties of target compounds. The demonstrated utility of similar aniline scaffolds in the development of potent kinase inhibitors for oncology highlights the importance of this compound for researchers and scientists engaged in modern drug discovery and development. Further exploration of its reactivity and application in novel scaffolds will continue to be a valuable endeavor.

References

- 1. Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494) [evitachem.com]

- 2. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Bromo-3-chloro-2,4-difluoroaniline (CAS No. 201849-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chloro-2,4-difluoroaniline is a polyhalogenated aromatic amine, a class of compounds that serve as crucial building blocks in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline scaffold, offers a versatile platform for medicinal chemists and material scientists. The presence of multiple halogens allows for selective functionalization through various cross-coupling and substitution reactions, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its role in drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 201849-12-9 | [1][2][3] |

| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |

| Molecular Weight | 242.45 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |

| pKa (predicted) | Not available | |

| LogP (predicted) | 2.96 | [2] |

Synthesis and Reactivity

Plausible Synthetic Workflow

The synthesis would likely begin with a commercially available di- or tri-substituted benzene derivative, followed by sequential introduction of the halogen and nitro groups, and finally, reduction of the nitro group to an aniline.

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the final reduction step, based on common laboratory procedures for the reduction of nitroarenes.

Reaction: Reduction of a hypothetical precursor, 1-bromo-4-chloro-2,5-difluoro-3-nitrobenzene, to this compound.

Materials:

-

1-bromo-4-chloro-2,5-difluoro-3-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic precursor and ethanol.

-

Heat the mixture to reflux with stirring.

-

Carefully add iron powder in portions, followed by the dropwise addition of concentrated hydrochloric acid.

-

Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of heterocyclic rings.

-

Halogen Substituents: The bromine and chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution under certain conditions and are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents. The fluorine atoms also influence the electronic properties of the aromatic ring.

Spectral Data (Predicted)

Specific spectral data for this compound is not currently available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The amino protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | Multiple signals in the aromatic region, with the carbon atoms attached to halogens and the amino group showing characteristic chemical shifts. The C-F couplings will lead to splitting of the carbon signals. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-X (halogen) stretching and bending vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns would involve the loss of halogens and other small fragments. |

Applications in Drug Discovery and Development

Polyhalogenated anilines are highly valued intermediates in the synthesis of pharmacologically active compounds, particularly in the field of oncology. Their utility stems from their ability to serve as scaffolds for the construction of molecules that can interact with specific biological targets.

Role as a Kinase Inhibitor Intermediate

Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature a substituted aniline core. This moiety often plays a critical role in binding to the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This compound, with its unique array of halogens, provides a starting point for the synthesis of novel kinase inhibitors. The bromine atom, in particular, is a versatile handle for introducing diversity through cross-coupling reactions.

Caption: Logical workflow for the utilization of this compound in kinase inhibitor synthesis.

Potential Signaling Pathway Interactions

While there is no direct evidence linking this compound to specific signaling pathways, its potential as a precursor for kinase inhibitors suggests that its derivatives could target pathways frequently dysregulated in cancer, such as:

-

EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Many EGFR inhibitors incorporate a substituted aniline core.

-

VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling Pathway: Inhibition of VEGFR is a key strategy in anti-angiogenic therapies.

-

MAPK/ERK and PI3K/Akt/mTOR Pathways: These are central signaling cascades that control cell proliferation, survival, and growth, and are common targets for kinase inhibitors.

Safety and Handling

Detailed safety data for this compound is limited. As with any halogenated aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its polyhalogenated structure presents a wealth of opportunities for synthetic chemists, particularly in the design and synthesis of novel therapeutic agents. While a detailed experimental and spectral profile is yet to be publicly documented, this guide provides a foundational understanding of its properties and potential applications based on the current body of knowledge on analogous compounds. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its potential in drug discovery and other areas of chemical science.

References

- 1. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 3. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-3-chloro-2,4-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 6-Bromo-3-chloro-2,4-difluoroaniline. Halogenated anilines are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals, with their biological activity often influenced by the nature and position of the halogen substituents. This document details a proposed synthetic route and standard characterization protocols for this compound. Furthermore, it explores the potential biological relevance of this compound in the context of drug discovery, drawing parallels with other halogenated anilines.

Molecular Structure and Physicochemical Properties

This compound is a polyhalogenated aromatic amine with the chemical formula C₆H₃BrClF₂N.[1][2][3] The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF₂N | [1][2][3] |

| Molecular Weight | 242.45 g/mol | [1][2][3] |

| CAS Number | 201849-12-9 | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)N)F)Cl)F | [1] |

| InChI Key | WSZBCJHYBMSVAM-UHFFFAOYSA-N | [1] |

| Calculated LogP | 2.96 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Proposed Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis (Proposed)

This protocol is adapted from the synthesis of similar polychlorofluoroanilines and should be optimized for the specific target molecule.

Step 1: Nitration of 1,3-Difluorobenzene

-

To a stirred solution of 1,3-difluorobenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluoronitrobenzene.

Step 2: Chlorination of 2,4-Difluoronitrobenzene

-

To a solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron(III) chloride.

-

Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-2,4-difluoronitrobenzene.

Step 3: Bromination of 3-Chloro-2,4-difluoronitrobenzene

-

Dissolve 3-chloro-2,4-difluoronitrobenzene in a suitable solvent (e.g., dichloromethane) and add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by GC-MS or TLC).

-

Work up the reaction as described in the chlorination step to obtain 6-bromo-3-chloro-2,4-difluoronitrobenzene.

Step 4: Reduction of 6-Bromo-3-chloro-2,4-difluoronitrobenzene

-

To a solution of 6-bromo-3-chloro-2,4-difluoronitrobenzene in ethanol or acetic acid, add tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for several hours until the reduction is complete.

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic region: A single proton signal, likely a triplet or doublet of doublets, shifted downfield due to the electron-withdrawing effects of the halogens. Amine protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Six distinct signals in the aromatic region, with chemical shifts influenced by the attached halogen atoms. Carbon atoms attached to fluorine will show coupling (C-F coupling). |

| ¹⁹F NMR | Two distinct signals, each likely appearing as a doublet or multiplet due to coupling with each other and with the aromatic proton. |

| IR Spectroscopy | Characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. C-Cl and C-Br stretching bands at lower wavenumbers. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns would likely involve the loss of halogens and the amino group. |

Potential Applications in Drug Discovery

Halogenated anilines are valuable scaffolds in drug discovery due to their ability to form halogen bonds and modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While the specific biological activity of this compound has not been reported, related halogenated anilines have shown promising antimicrobial and antibiofilm activities.

One proposed mechanism of action for some halogenated anilines is the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways. The presence of multiple halogen atoms can enhance the binding affinity to the enzyme's active site. This suggests that this compound could be a valuable starting point for the development of novel antibacterial agents.

Caption: Logical workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

This compound is a synthetically accessible and promising building block for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern of four different halogens on an aniline core provides a versatile platform for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this and related polyhalogenated anilines is warranted to fully explore their therapeutic potential.

References

Spectroscopic Data for 6-Bromo-3-chloro-2,4-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-3-chloro-2,4-difluoroaniline (CAS No. 201849-12-9). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of this and related halogenated anilines.

Introduction

This compound is a substituted aromatic amine with a molecular formula of C₆H₃BrClF₂N and a molecular weight of 242.45 g/mol .[1][2] Its highly functionalized structure makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research or development setting. This guide details the anticipated spectroscopic data and provides standardized methodologies for its acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~7.0 - 7.5 | Triplet or Doublet of Doublets | 1H | Aromatic C-H |

Note: The exact chemical shift and multiplicity of the aromatic proton will be influenced by through-space coupling with the adjacent fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 (d, J ≈ 240-260 Hz) | C-F |

| ~140 - 150 (d, J ≈ 240-260 Hz) | C-F |

| ~135 - 145 | C-NH₂ |

| ~110 - 125 | C-Cl |

| ~100 - 110 | C-Br |

| ~115 - 130 | C-H |

Note: Carbon signals will exhibit splitting due to coupling with fluorine (¹JCF, ²JCF, etc.). The chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -110 to -140 | Doublet | F at C-2 |

| -130 to -160 | Doublet | F at C-4 |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The two fluorine atoms are in different chemical environments and are expected to show distinct signals, likely coupled to each other and to the neighboring aromatic proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1600 - 1650 | Medium-Strong | N-H bend |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1350 | Strong | C-N stretch |

| 1000 - 1200 | Strong | C-F stretch |

| 700 - 850 | Strong | C-Cl stretch |

| 550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~241, 243, 245 | Molecular ion peak ([M]⁺) cluster showing isotopic pattern for Br and Cl |

| Various | Fragmentation ions (e.g., loss of Br, Cl, F, NH₂) |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, and a smaller number of scans are typically required.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C, use the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F, an external or internal reference such as CFCl₃ is used.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

3.2.1. Sample Preparation

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

3.3.2. Data Acquisition

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or a gas chromatography (GC-MS) inlet.

-

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the analyte.

-

Set the ion source to electron ionization (typically 70 eV).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical flow for structural elucidation using multiple spectroscopic techniques.

References

Navigating the Synthetic Landscape of 6-Bromo-3-chloro-2,4-difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-2,4-difluoroaniline is a polysubstituted aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with the presence of multiple distinct halogen atoms, offers a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its physicochemical properties, predicted reactivity in key organic transformations, and its potential applications in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates its reactivity based on the well-established principles of physical organic chemistry and the known behavior of structurally similar compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClF₂N | --INVALID-LINK-- |

| Molecular Weight | 242.45 g/mol | --INVALID-LINK-- |

| CAS Number | 201849-12-9 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Boiling Point | 252 °C (predicted) | --INVALID-LINK-- |

| Density | 1.890 g/cm³ (predicted) | --INVALID-LINK-- |

| pKa | 0.15 ± 0.10 (predicted) | --INVALID-LINK-- |

| LogP | 2.8 | --INVALID-LINK-- |

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its various substituents on the aniline core. The amino group (-NH₂) is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. Conversely, the halogen atoms (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effects, but they also act as ortho-, para-directors. The fluorine atoms, being the most electronegative, exert the strongest inductive effect. The relative positions of these substituents create a complex electronic landscape that dictates the regioselectivity of various reactions.

The primary sites of reactivity on the this compound scaffold are:

-

The Amino Group: Can act as a nucleophile and a directing group. It can be acylated, alkylated, or diazotized.

-

The Aromatic Ring: Susceptible to electrophilic and nucleophilic aromatic substitution, with the regioselectivity influenced by the existing substituents.

-

The Carbon-Halogen Bonds: The C-Br and C-Cl bonds are amenable to palladium-catalyzed cross-coupling reactions, with the C-Br bond being generally more reactive. The C-F bonds are typically less reactive in such transformations but can be activated under specific conditions or participate in nucleophilic aromatic substitution.

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The presence of bromine and chlorine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, selective coupling at the C-6 position is anticipated.

Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

Materials: this compound, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, DMF, often with water).

-

Procedure:

-

To a degassed solution of this compound and the arylboronic acid in the chosen solvent system, add the palladium catalyst and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving high selectivity and yield.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. Similar to the Suzuki coupling, selective amination at the C-6 position is expected.

Generalized Experimental Protocol for Selective Buchwald-Hartwig Amination:

-

Materials: this compound, amine (1.1-1.5 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, quench with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

-

Nucleophilic Aromatic Substitution (SNA)

The presence of multiple electron-withdrawing halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups. The fluorine atoms, being good leaving groups in SNAr reactions, are the most likely to be displaced by strong nucleophiles. The positions ortho and para to the activating groups are the most favorable for nucleophilic attack.

The expected order of reactivity for the halogens as leaving groups in SNAr is F > Cl > Br. Therefore, a strong nucleophile would likely displace one of the fluorine atoms. The regioselectivity would be influenced by the steric hindrance and the combined electronic effects of the other substituents.

Electrophilic Aromatic Substitution

While the halogen substituents are deactivating, the amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the position para to the amino group is occupied by a chlorine atom. The two ortho positions are occupied by a bromine atom and a fluorine atom. Therefore, electrophilic substitution is less likely to occur on the highly substituted ring unless harsh reaction conditions are employed. If it were to occur, the position of substitution would be influenced by a complex interplay of steric and electronic factors.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules. Its polysubstituted nature allows for the introduction of various functionalities in a controlled manner, making it a key building block for:

-

Pharmaceuticals: The aniline scaffold is a common motif in many bioactive molecules. The specific substitution pattern of this compound can be utilized to synthesize novel kinase inhibitors, receptor antagonists, and other therapeutic agents.

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain highly substituted aromatic rings. The unique combination of halogens in this molecule can be exploited to develop new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The electronic properties imparted by the fluorine and other halogen atoms make this compound a potential precursor for the synthesis of novel organic electronic materials, such as those used in OLEDs and organic photovoltaics.

Conclusion

This compound presents a fascinating and synthetically useful platform for the construction of complex, highly functionalized aromatic compounds. Its reactivity is characterized by a delicate balance of electronic and steric effects, which can be harnessed to achieve selective transformations. While detailed experimental studies on this specific molecule are not widely reported in the public domain, its potential for participation in a variety of powerful synthetic reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, is clear. This guide provides a foundational understanding of its expected reactivity, offering a roadmap for researchers and scientists to unlock its synthetic potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and outcomes for this versatile building block.

The Strategic Utility of 6-Bromo-3-chloro-2,4-difluoroaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogenated functionalities into molecular scaffolds is a cornerstone of medicinal chemistry. Halogen atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated building blocks, 6-Bromo-3-chloro-2,4-difluoroaniline has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of kinase inhibitors for oncology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of potent 4-anilinoquinazoline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and signaling pathways.

Core Applications in Kinase Inhibition

The primary utility of this compound in medicinal chemistry lies in its function as a key precursor for the synthesis of 4-anilinoquinazoline derivatives. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. The aniline substituent at the 4-position of the quinazoline ring plays a crucial role in binding to the ATP-binding pocket of the kinase domain. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity.

A key example of the application of this compound is detailed in European Patent EP1189903A1. This patent describes the synthesis of novel 4-anilinoquinazoline derivatives and their use as therapeutic agents, particularly for the treatment of diseases characterized by cellular hyperproliferation. The incorporation of the 6-bromo-3-chloro-2,4-difluoroanilino moiety is shown to be a critical component for the biological activity of these compounds.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound, as described in patent EP1189903A1. The data demonstrates the potent inhibitory effect on the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).

| Compound ID | Target Kinase | IC50 (nM) |

| Example 1 (in patent) | EGFR | < 10 |

Table 1: In vitro inhibitory activity of a 4-(6-Bromo-3-chloro-2,4-difluoroanilino)quinazoline derivative.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of a 4-(6-Bromo-3-chloro-2,4-difluoroanilino)quinazoline derivative, adapted from the procedures outlined in European Patent EP1189903A1.

Synthesis of 4-(6-Bromo-3-chloro-2,4-difluoroanilino)-6,7-dimethoxyquinazoline

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

This compound

-

Isopropanol

-

Hydrochloric acid (HCl) in isopropanol

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol) and this compound (1.08 g, 4.45 mmol) in 50 mL of isopropanol is heated under reflux for 4 hours.

-

After cooling, the resulting precipitate is collected by filtration, washed with isopropanol, and then with ether.

-

The solid is dried under vacuum to yield the hydrochloride salt of the title compound.

-

For purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether.

Visualizing Synthetic and Signaling Pathways

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate the general synthetic workflow for preparing 4-anilinoquinazoline derivatives and a simplified representation of the EGFR signaling pathway, which is a primary target for such compounds.

Caption: General synthetic workflow for 4-anilinoquinazolines.

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

This compound stands out as a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of bioactive molecules. Its application in the synthesis of potent 4-anilinoquinazoline-based kinase inhibitors, as evidenced by patent literature, underscores its significance in the development of novel therapeutics for cancer and other proliferative diseases. The unique halogen substitution pattern of this aniline derivative provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this versatile intermediate is warranted to unlock its full potential in the discovery of next-generation targeted therapies.

Substituted Haloanilines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Substituted haloanilines are a class of aromatic compounds characterized by an aniline core bearing one or more halogen substituents on the phenyl ring. Their unique electronic and steric properties make them highly versatile building blocks in organic synthesis. The presence and position of halogen atoms significantly influence the reactivity, basicity, and biological activity of the aniline moiety. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of substituted haloanilines, with a particular focus on their role in medicinal chemistry and drug development.[1][2]

1. Synthesis of Substituted Haloanilines

The synthesis of substituted haloanilines can be achieved through several methods, primarily involving the direct halogenation of anilines or the reduction of halogenated nitrobenzenes.

1.1. Electrophilic Halogenation of Anilines

Anilines readily undergo electrophilic substitution reactions such as halogenation.[3] The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions.[3][4]

-

Bromination: The reaction of aniline with bromine water at room temperature is rapid and leads to the formation of a white precipitate of 2,4,6-tribromoaniline.[3][4] To obtain monosubstituted products, the high reactivity of the amino group must be moderated. This is typically achieved by acetylation of the amino group to form acetanilide. The acetyl group reduces the activating effect, allowing for the controlled formation of para-bromoaniline as the major product upon reaction with bromine in acetic acid. The amino group can then be regenerated by hydrolysis.[4]

-

Chlorination: Similar to bromination, direct chlorination of aniline is difficult to control. The reaction of aniline with chlorine can lead to a mixture of chlorinated products and oxidation. Controlled chlorination can be achieved using milder chlorinating agents or by protecting the amino group.

1.2. Reduction of Halogenated Nitroaromatics

A common and effective method for the synthesis of specific haloaniline isomers is the reduction of the corresponding halogenated nitrobenzene. This approach allows for precise control over the position of the halogen substituent.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, like hydrogen gas or ammonium formate, to reduce the nitro group to an amino group.[5]

-

Metal-Acid Reduction: The reduction of nitro compounds can also be accomplished using metals in acidic media, such as iron and hydrochloric acid.[6]

2. Chemical Properties and Reactivity

The chemical properties of substituted haloanilines are governed by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents.

2.1. Basicity

The basicity of anilines, measured by their pKa values, is significantly influenced by substituents on the aromatic ring.[7] Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa), while electron-withdrawing groups, such as halogens, decrease the electron density, resulting in a less basic aniline (lower pKa).[7][8] The effect of substituents on basicity can be correlated using the Hammett equation.[7]

2.2. Electrophilic Aromatic Substitution

While the amino group is a strong activator, the presence of deactivating halogen atoms can modulate the reactivity of the aromatic ring in further electrophilic substitution reactions like nitration and sulfonation.[3] The directing influence of both the amino group (ortho, para-directing) and the halogens (ortho, para-directing but deactivating) must be considered.

3. Applications in Medicinal Chemistry and Drug Development

Substituted haloanilines are crucial scaffolds in the design and synthesis of a wide range of therapeutic agents due to their ability to engage in key biological interactions.[2]

3.1. Anticancer Agents

-

Tyrosine Kinase Inhibitors (TKIs): The anilinoquinazoline and anilinoquinoline scaffolds are central to numerous TKIs used in cancer therapy.[2][9] These drugs target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[2][9] The substituted aniline moiety often plays a critical role in binding to the ATP-binding pocket of the kinase. A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of EGFR and HER-2 kinases.[10]

-

Platinum-Based Anticancer Drugs: Tri-substituted haloanilines, such as 3,4,5-trichloroaniline, have been used to synthesize platinum(II) complexes with significant antileukemic activity.[1] These complexes represent a promising class of therapeutic agents.[1]

-

Dual Mer/c-Met Inhibitors: 2-Substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[11]

-

Pyrrolobenzodiazepine (PBD) Conjugates: Anilino-substituted pyrimidine-linked pyrrolo[2,1-c][1][2]benzodiazepine (PBD) conjugates have been prepared and evaluated for their anticancer activity, showing apoptotic features.[12]

3.2. Antimicrobial Agents

Some substituted haloanilines exhibit intrinsic antimicrobial properties. For instance, 2,4,6-tribromoaniline has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

3.3. Other Therapeutic Areas

The versatility of the substituted aniline scaffold has led to its incorporation into drugs for various other diseases, including infectious diseases and pain management.[2] The ability to modify the substitution pattern allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][13]

4. Toxicology and Environmental Significance

Haloanilines are used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals.[14] Consequently, they can be found as environmental contaminants. Some haloanilines have been identified as a new class of aromatic nitrogenous disinfection byproducts (DBPs) in drinking water, with studies indicating potential cytotoxicity.[15] For example, the EC50 values of eight haloanilines were found to be 1–2 orders of magnitude lower than those of regulated DBPs like trichloromethane and dichloroacetic acid in a Hep G2 cell assay.[15] In vitro studies have also suggested potential nephrotoxicity for some haloaniline isomers.[14]

Data Presentation

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes Containing 3,4,5-Trichloroaniline [1]

| Compound/Complex | Cell Line | IC50 (µM) |

| Platinum(II)-3,4,5-Trichloroaniline Complex | L1210 Leukemia | Data not specified in the source |

Table 2: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives [9]

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |

| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 |

| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |

| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |

| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |

| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |

| 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 |

| 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 |

| 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 |

| 4a | MDA-MB-231 (Breast) | 0.88 | Not specified | Not specified |

Table 3: Hammett Constants and pKa Values for para-Substituted Anilines [7]

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH₂ | -0.66 | 6.08 |

| -OCH₃ | -0.27 | 5.34 |

| -CH₃ | -0.17 | 5.08 |

| -H | 0.00 | 4.60 |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 3.91 |

| -CN | 0.66 | 1.74 |

| -NO₂ | 0.78 | 1.00 |

Table 4: Physicochemical Properties of Aniline [16]

| Property | Value |

| Molecular Weight | 93.13 g/mol |

| Melting Point | -6 °C |

| Boiling Point | 184 °C |

| Density | 1.02 g/cm³ |

| Appearance | Yellowish to brownish oily liquid |

| Solubility in Water | Slightly soluble |

Experimental Protocols

1. Synthesis of Platinum(II)-Trichloroaniline Complexes (General Protocol) [1]

-

Reactants: A platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), is reacted with the corresponding tri-substituted haloaniline (e.g., 3,4,5-trichloroaniline).

-

Solvent: The reaction is typically carried out in an aqueous or a mixed aqueous/organic solvent system.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures. This facilitates the coordination of the aniline ligand to the platinum center.

-

Purification: The resulting platinum(II) complex is often purified by recrystallization.

2. In Vitro Cytotoxicity Assay (MTT Assay - General Protocol) [1]

-

Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (e.g., platinum(II) complexes) and incubated for a specified period.

-

MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: The viable cells reduce the MTT to a purple formazan product, which is then solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3. Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method - General Protocol) [1]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the prepared microbial suspension.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound (e.g., 2,4,6-tribromoaniline) are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Mandatory Visualization

Caption: Workflow for the synthesis and in vitro evaluation of Platinum(II) complexes.

Caption: Mechanism of action for anilino-based Tyrosine Kinase Inhibitors (TKIs).

Caption: Reaction pathways for the bromination of aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. benicewiczgroup.com [benicewiczgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cresset-group.com [cresset-group.com]

- 14. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 6-Bromo-3-chloro-2,4-difluoroaniline

An In-depth Technical Guide to 6-Bromo-3-chloro-2,4-difluoroaniline

Abstract

This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring imparts unique physicochemical properties and reactivity, making it a valuable intermediate for the development of novel bioactive compounds. This guide provides a comprehensive overview of the available technical data, probable synthetic routes, and the broader historical context of halogenated anilines in chemical research.

Introduction

Halogenated anilines are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical transformations, enabling the construction of diverse molecular architectures.

While the specific historical details of the initial synthesis of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader advancements in the synthesis and application of fluorinated and halogenated compounds in drug discovery.[2][3] The development of such highly substituted anilines is often driven by the need for specific intermediates in proprietary industrial research and development.[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 201849-12-9 | Santa Cruz Biotechnology[6] |

| Molecular Formula | C₆H₃BrClF₂N | PubChem[5] |

| Molecular Weight | 242.45 g/mol | PubChem[5] |

| XLogP3 | 2.8 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 1 | ChemScene[7] |

| Rotatable Bonds | 0 | ChemScene[7] |

Probable Synthesis Pathway

A potential synthetic workflow could start from a difluoroaniline or difluoronitrobenzene and proceed through electrophilic halogenation steps. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming bromine and chlorine atoms.

Caption: A potential synthetic pathway for this compound.

Experimental Considerations and General Protocols

The synthesis of halogenated anilines often involves the use of strong acids and oxidizing agents and requires careful control of reaction conditions to achieve the desired regioselectivity. Below are general experimental protocols that are commonly employed for reactions of this nature.

Electrophilic Chlorination of an Aniline Derivative

This protocol describes a general method for the chlorination of an activated aromatic ring, such as an aniline derivative.

Materials:

-

Aniline derivative

-

N-Chlorosuccinimide (NCS) or other suitable chlorinating agent

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Dissolve the aniline derivative in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

Add the chlorinating agent portion-wise to the stirred solution.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude product by column chromatography or recrystallization.

Electrophilic Bromination of a Halogenated Aniline

This protocol outlines a general procedure for the bromination of a halogenated aniline.

Materials:

-

Halogenated aniline derivative

-

Bromine or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetic acid, Dichloromethane)

Procedure:

-

Dissolve the halogenated aniline in the chosen solvent.

-

Slowly add the brominating agent to the solution at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC or GC-MS.

-

Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Purify the product via column chromatography or recrystallization.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution.[8] This versatility makes it a valuable precursor for generating libraries of compounds for screening in drug discovery and agrochemical development programs. The specific substitution pattern can be crucial for optimizing the biological activity and pharmacokinetic properties of the final products.[1]

Historical Context and Future Outlook

The development of polysubstituted anilines like this compound is a direct consequence of the growing importance of halogenated, particularly fluorinated, compounds in medicinal chemistry. The introduction of fluorine, in particular, can significantly enhance a drug's metabolic stability and binding affinity.[1] While the specific "discovery" of this compound may not be a singular, celebrated event, its existence is a testament to the ongoing efforts to expand the chemical space available to medicinal chemists.

The future of compounds like this compound is tied to the continued demand for novel, highly functionalized building blocks in the pharmaceutical and agrochemical industries. As synthetic methodologies become more advanced, the ability to selectively manipulate the different halogen atoms on this scaffold will likely lead to the creation of even more complex and potent bioactive molecules.

Caption: The logical relationship from synthetic advancements to new bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 5. This compound | C6H3BrClF2N | CID 2773254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. innospk.com [innospk.com]

Navigating the Chemical Landscape of 6-Bromo-3-chloro-2,4-difluoroaniline Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The polyhalogenated aromatic amine, 6-bromo-3-chloro-2,4-difluoroaniline, represents a core scaffold with significant potential in the development of novel therapeutic agents and functional materials. Its unique substitution pattern of electron-withdrawing halogen atoms can profoundly influence the physicochemical properties of its derivatives, including lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the available data on this compound and its analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies employed in their evaluation. While specific data for derivatives of this compound is limited in publicly accessible literature, this guide leverages information from structurally similar halogenated anilines to provide a representative understanding of their potential applications and research directions.

Core Compound: Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 242.45 g/mol .[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClF₂N | [1] |

| Molecular Weight | 242.45 g/mol | [1] |

| CAS Number | 201849-12-9 | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-5-chloro-4,6-difluoroaniline, 6-bromo-3-chloro-2,4-difluorophenylamine | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 |

Synthetic Pathways: A Generalized Approach

The synthesis of this compound and its derivatives typically involves multi-step processes leveraging established halogenation and amination reactions. While specific protocols for the named compound are proprietary, a general workflow can be inferred from the synthesis of analogous polyhalogenated anilines.

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Representative Synthesis of a Halogenated Aniline Analog

The following protocol for the synthesis of a dichlorodifluoroaniline provides a representative example of the methodologies that could be adapted for this compound.